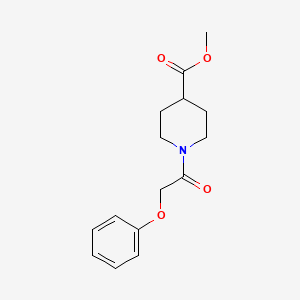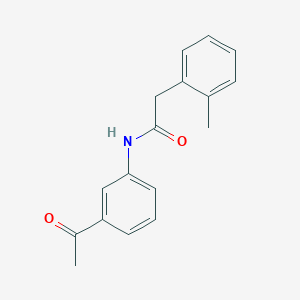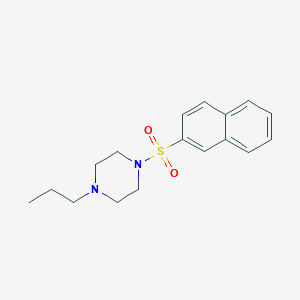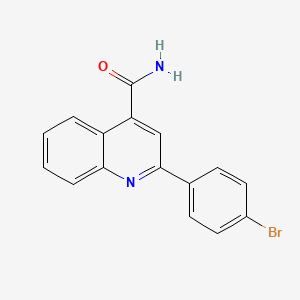
methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate, also known as MAPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MAPC is a piperidine derivative that exhibits various biochemical and physiological effects, making it a promising candidate for research in the fields of neuroscience, pharmacology, and medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
Methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate has been investigated for its potential therapeutic applications in several areas of research. In the field of neuroscience, methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of movement, motivation, and reward. This makes methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate a potential candidate for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia.
In the field of pharmacology, methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate has been shown to exhibit analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation. In addition, methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate has been shown to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression.
In the field of medicinal chemistry, methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate has been used as a lead compound for the development of new drugs with improved pharmacological properties. Several analogs of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate have been synthesized and evaluated for their biological activity, which has led to the discovery of new compounds with enhanced potency and selectivity.
Wirkmechanismus
The mechanism of action of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of dopamine receptors and the inhibition of the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission and produces the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate has been shown to produce various biochemical and physiological effects, including the modulation of dopamine receptors, the inhibition of the reuptake of dopamine, the enhancement of dopaminergic neurotransmission, the induction of analgesia, the reduction of inflammation, the modulation of the immune system, and the improvement of cognitive function. These effects have been demonstrated in various in vitro and in vivo models, and they suggest that methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate has potential therapeutic applications in several areas of research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate in lab experiments include its high potency, selectivity, and stability, which make it a reliable tool for investigating the biological activity of dopamine receptors. In addition, the synthesis of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate is relatively simple and can be performed using standard laboratory equipment and reagents. However, the limitations of using methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Zukünftige Richtungen
There are several future directions for research on methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in neurological disorders, pain, inflammation, anxiety, and depression, and the elucidation of its mechanism of action at the molecular level. In addition, the use of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate as a lead compound for the development of new drugs with enhanced potency and selectivity is an exciting area of research that has the potential to lead to the discovery of new therapies for a wide range of diseases.
Synthesemethoden
The synthesis of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate involves the reaction between phenoxyacetic acid and piperidine, followed by the esterification of the resulting product with methanol. The yield of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalysts. This synthesis method has been reported in several studies, and the purity and identity of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate have been confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
methyl 1-(2-phenoxyacetyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-15(18)12-7-9-16(10-8-12)14(17)11-20-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPZIYBRFJKMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(phenoxyacetyl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5783591.png)


![N-[2-(phenylthio)phenyl]-2-furamide](/img/structure/B5783614.png)
![2-(1-piperidinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5783615.png)
![methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5783617.png)

![4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B5783644.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5783657.png)
![4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5783666.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-methylbenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B5783675.png)